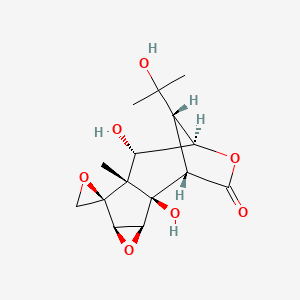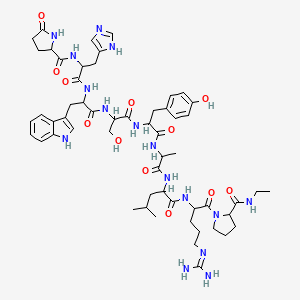![molecular formula C11H12N4 B1180733 [(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene CAS No. 162157-05-3](/img/structure/B1180733.png)
[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- Ferrocene Synthesis : In a 3-neck round-bottom flask, cyclopentadiene is mixed with dimethoxyethane (DME). Potassium hydroxide (KOH) is added to form the cyclopentadienyl anion. Finely powdered iron(II) chloride (FeCl2·4H2O) dissolved in dimethyl sulfoxide (DMSO) is then slowly added. The resulting dark slurry is treated with crushed ice and hydrochloric acid to obtain crude orange ferrocene, which can be purified by sublimation .
Molecular Structure Analysis
Ferrocene’s structure consists of two parallel Cp rings with the Fe atom in the center. The rings can be either staggered (D5h) or eclipsed (D5d). The equal bonding of all carbon atoms in the Cp rings to the central Fe2+ ion contributes to its stability and aromatic properties .
Chemical Reactions Analysis
- Redox Chemistry : Ferrocene undergoes reversible redox reactions, forming the ferrocenium cation (Fe(C5H5)+2) in oxidizing conditions .
Physical And Chemical Properties Analysis
Scientific Research Applications
Catalysis in Organic Reactions : The use of chiral ferrocene ligands, including oxazolinylferrocenes, has been shown to significantly improve the enantioselectivity and yields in Pd-catalyzed asymmetric allylic substitution reactions (Park et al., 1999).
Asymmetric Synthesis : Ferrocene derivatives have been used for diastereoselective deprotonation, offering a new and efficient way to introduce planar chirality into the ferrocene backbone (Vinci et al., 2006).
Synthesis of Ferrocenyl-Substituted Compounds : Ferrocenyl-substituted bicyclic phosphites have been synthesized, demonstrating diverse applications in coordination chemistry and potential uses in redox reactions (Bárta et al., 2015).
Biomedical Research : Ferrocene-containing pseudopeptides have shown potential in medicinal applications due to the cytotoxic and antianemic properties of ferrocene (Angelici et al., 2018).
Development of Ion Recognition Receptors : Ferrocene derivatives have been developed as ion pair recognition receptors, exhibiting selective sensing capabilities for various ions in complex chemical environments (Otón et al., 2012).
Cancer Research : The application of ferrocene and its derivatives in cancer research highlights their potential as active agents against various types of diseases (Fouda et al., 2007).
Chemical Sensing and Detection : Ferrocene derivatives have been utilized in the synthesis of chemosensors for the selective detection of metal ions like Hg2+ and Pb2+ in aqueous environments (Pandey et al., 2012).
Electrochemical Sensing : Studies on ferrocene macrocyclic ligands have demonstrated their ability to electrochemically sense various metal cations and anions, useful in environmental monitoring and analytical chemistry (Beer et al., 1996).
Molecular Spectroscopy : Applications of molecular spectroscopy in studying ferrocenes and other organometallic complexes have been explored, emphasizing their diverse roles in bioorganometallic chemistry (Butler et al., 2012).
Organometallic Chemistry : Ferrocene's exceptional properties have led to its applications in various fields including catalysis, medicine, and material science (Astruc, 2017).
Mechanism of Action
Ferrocene-modified compounds exhibit specific properties due to the introduction of ferrocene. These include increased lipophilicity, better penetration through cellular and nuclear membranes, reduced toxicity, ideal electrochemical properties, and improved blood-brain barrier permeability. These properties make ferrocene derivatives promising candidates for drug development .
Future Directions
properties
IUPAC Name |
(4S)-4-benzyl-2-cyclopenta-2,4-dien-1-ylidene-1,3-oxazolidin-3-ide;cyclopenta-1,3-diene;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14NO.C5H5.Fe/c1-2-6-12(7-3-1)10-14-11-17-15(16-14)13-8-4-5-9-13;1-2-4-5-3-1;/h1-9,14H,10-11H2;1-5H;/q2*-1;+2/t14-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILZYOWKEFQSPH-UTLKBRERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C([N-]C(=C2C=CC=C2)O1)CC3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([N-]C(=C2C=CC=C2)O1)CC3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FeNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1180650.png)

![1-cyclopropyl-3-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]urea](/img/no-structure.png)
